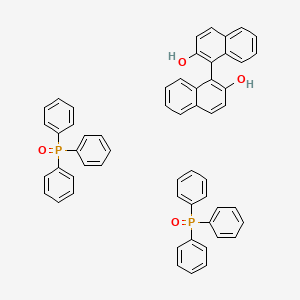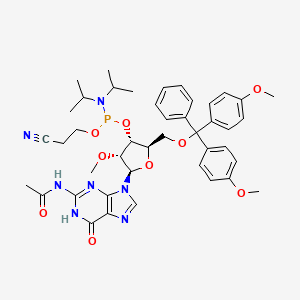![molecular formula C37H76O3 B12610586 (2S)-2,3-Bis[(14-methylhexadecyl)oxy]propan-1-OL CAS No. 918898-28-9](/img/structure/B12610586.png)
(2S)-2,3-Bis[(14-methylhexadecyl)oxy]propan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2,3-Bis[(14-methylhexadecyl)oxy]propan-1-OL is a complex organic compound characterized by its unique structure, which includes two long alkyl chains attached to a glycerol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2,3-Bis[(14-methylhexadecyl)oxy]propan-1-OL typically involves the reaction of glycerol with 14-methylhexadecanol under specific conditions. The process may include the use of catalysts to facilitate the reaction and ensure high yield and purity. The reaction conditions often involve controlled temperatures and pressures to optimize the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste, ensuring that the compound can be produced in sufficient quantities for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2,3-Bis[(14-methylhexadecyl)oxy]propan-1-OL can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: In this reaction, one functional group is replaced by another, which can significantly alter the properties of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions typically involve specific temperatures, pressures, and solvents to ensure optimal results.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce aldehydes or ketones, while reduction could yield alcohols or alkanes. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced.
Applications De Recherche Scientifique
(2S)-2,3-Bis[(14-methylhexadecyl)oxy]propan-1-OL has several applications in scientific research:
Chemistry: It is used as a model compound in studies of lipid behavior and interactions.
Biology: The compound’s structure makes it useful in the study of cell membranes and lipid bilayers.
Medicine: Research into its potential as a drug delivery agent is ongoing, given its ability to interact with biological membranes.
Industry: It is used in the formulation of various industrial products, including surfactants and emulsifiers.
Mécanisme D'action
The mechanism by which (2S)-2,3-Bis[(14-methylhexadecyl)oxy]propan-1-OL exerts its effects involves its interaction with lipid bilayers and cell membranes. The long alkyl chains allow it to integrate into lipid structures, affecting membrane fluidity and permeability. This interaction can influence various cellular processes, including signal transduction and membrane transport.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other glycerol derivatives with long alkyl chains, such as:
- (2S)-2,3-Bis[(12-methyltetradecyl)oxy]propan-1-OL
- (2S)-2,3-Bis[(16-methyloctadecyl)oxy]propan-1-OL
Propriétés
Numéro CAS |
918898-28-9 |
|---|---|
Formule moléculaire |
C37H76O3 |
Poids moléculaire |
569.0 g/mol |
Nom IUPAC |
(2S)-2,3-bis(14-methylhexadecoxy)propan-1-ol |
InChI |
InChI=1S/C37H76O3/c1-5-35(3)29-25-21-17-13-9-7-11-15-19-23-27-31-39-34-37(33-38)40-32-28-24-20-16-12-8-10-14-18-22-26-30-36(4)6-2/h35-38H,5-34H2,1-4H3/t35?,36?,37-/m0/s1 |
Clé InChI |
HPUZDVFOVIYIBC-FTKNPOSFSA-N |
SMILES isomérique |
CCC(C)CCCCCCCCCCCCCOC[C@H](CO)OCCCCCCCCCCCCCC(C)CC |
SMILES canonique |
CCC(C)CCCCCCCCCCCCCOCC(CO)OCCCCCCCCCCCCCC(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



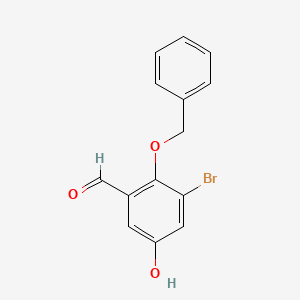
![5-bromo-2-[(4-methoxyphenyl)amino]benzoic Acid](/img/structure/B12610521.png)

![1-Chloro-4-[4-(4-methoxyphenyl)-1-phenylbut-1-en-1-yl]benzene](/img/structure/B12610525.png)
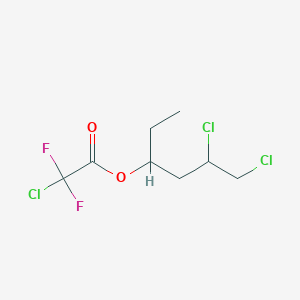
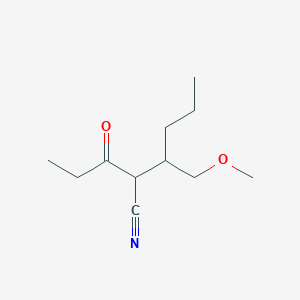
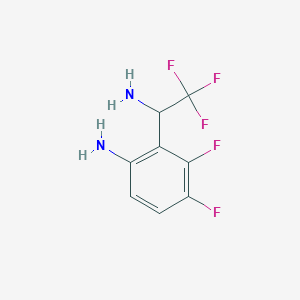
![3-{2-[(5,6,7,8-Tetrahydronaphthalen-2-yl)oxy]acetamido}benzoic acid](/img/structure/B12610546.png)
![1-Methyl-5-azabicyclo[2.1.0]pent-2-ene-2-carbonitrile](/img/structure/B12610553.png)

